molecular formula C6H2ClF4N B1432167 4-Chloro-2-fluoro-5-(trifluoromethyl)pyridine CAS No. 1227580-43-9

4-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

Cat. No. B1432167
CAS RN: 1227580-43-9
M. Wt: 199.53 g/mol
InChI Key: XSPVRBOLPGXECP-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a type of trifluoromethylpyridine (TFMP) derivative . TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-fluoro-5-(trifluoromethyl)pyridine contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

4-Chloro-2-fluoro-5-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

4-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a liquid at room temperature . Its molecular weight is 199.53 .

Scientific Research Applications

Agrochemical Industry

4-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: is a key intermediate in the synthesis of agrochemicals. Its derivatives are used in the protection of crops from pests. For instance, fluazifop-butyl, a derivative of this compound, was the first to be introduced to the agrochemical market . The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these derivatives.

Pharmaceutical Development

Several pharmaceutical products contain the trifluoromethylpyridine moiety due to its impact on biological activity. This compound’s derivatives have been incorporated into FDA-approved drugs, with more than 20 new agrochemicals acquiring ISO common names . The trifluoromethyl group is a significant pharmacophore in drug design, contributing to the efficacy of medications.

Veterinary Medicine

In veterinary medicine, trifluoromethylpyridine derivatives are used due to their potent biological activities. Two veterinary products containing this moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Functional Materials

The compound is utilized in the development of functional materials, including organic compounds containing fluorine. These materials have applications in various industries, including electronics and catalysis .

Metal-Organic Frameworks (MOFs)

4-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: is used in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are porous materials that have applications in gas storage, separation, and catalysis .

Catalysis

This compound acts as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls. It is involved in the aerobic oxidative coupling of xylene catalyzed by palladium .

Organic Synthesis Intermediates

The compound serves as an intermediate in the preparation of aminopyridines through amination reactions. These aminopyridines are crucial intermediates for further chemical synthesis .

Vapor-Phase Reactions

4-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: is involved in vapor-phase reactions, which are essential in the synthesis of various chemical compounds. The vapor-phase method is a key technique in industrial chemical processes .

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-chloro-2-fluoro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF4N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPVRBOLPGXECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227580-43-9
Record name 4-chloro-2-fluoro-5-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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